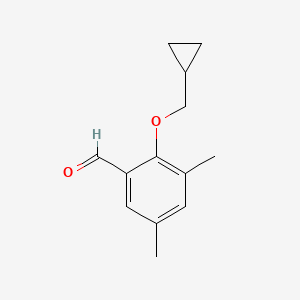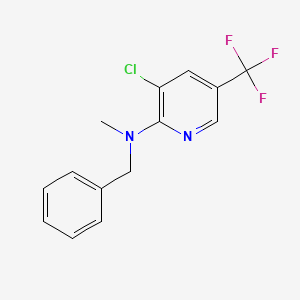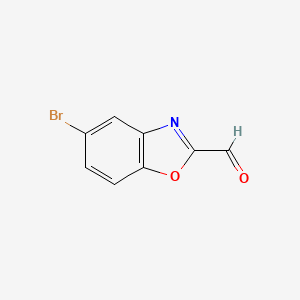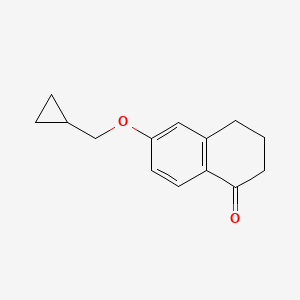![molecular formula C13H17FN2O B1464913 [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine CAS No. 1018257-69-6](/img/structure/B1464913.png)
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine
Overview
Description
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK3β), which are crucial in the regulation of neurotransmission and glycogen metabolism, respectively . The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of acetylcholine in the brain, which can enhance cognitive functions . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing neurotransmission. Additionally, it modulates the activity of glycogen synthase kinase 3 beta, which plays a role in various cellular processes, including glycogen metabolism and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cognitive functions without significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, which may have distinct biological activities. These metabolic pathways influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it may localize to specific compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-3-11(4-6-12)13(17)16-7-1-2-10(8-15)9-16/h3-6,10H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTBOGJKGIZTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole](/img/structure/B1464832.png)
![2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1464834.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)


![3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine](/img/structure/B1464838.png)

![[1-(Thiolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B1464842.png)
![[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464843.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine](/img/structure/B1464847.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1464848.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464851.png)
![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464852.png)
